Benzoic acid, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis-
Description
Molecular Structure and Nomenclature
Benzoic acid, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis- (CAS 41259-89-6) is a heterocyclic compound characterized by a central 1,3,4-oxadiazole ring flanked by two para-substituted benzoic acid groups. The molecular formula of this compound is C₁₆H₁₀N₂O₅ , derived from the fusion of two benzoic acid moieties (C₇H₅O₂ each) with a 1,3,4-oxadiazole core (C₂N₂O). The oxadiazole ring adopts a planar configuration, with nitrogen atoms at positions 1 and 3 and an oxygen atom at position 4. The benzoic acid groups are attached at the 2 and 5 positions of the oxadiazole ring, creating a symmetrical structure.
The IUPAC name reflects this connectivity: 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis(benzoic acid). Alternative nomenclature includes 2,5-bis(4-carboxyphenyl)-1,3,4-oxadiazole and 4-[5-(4-carboxyphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid. The compound’s structural symmetry enhances its crystallinity and influences its electronic properties, as evidenced by its inclusion in crystallographic databases.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀N₂O₅ |
| CAS Registry Number | 41259-89-6 |
| IUPAC Name | 4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis(benzoic acid) |
| Substituent Positions | Para on benzene, 2/5 on oxadiazole |
Historical Context of 1,3,4-Oxadiazole Chemistry
The chemistry of 1,3,4-oxadiazoles traces its origins to the mid-20th century, when heterocyclic compounds gained prominence in pharmaceutical and materials research. Early syntheses relied on cyclodehydration of diacylhydrazines, a method first reported in the 1950s. For example, the reaction of hydrazides with carboxylic acids under acidic conditions yielded 1,3,4-oxadiazoles, though early protocols suffered from low yields and harsh reagents like sulfuric acid.
A pivotal advancement emerged in the 21st century with the introduction of dibromotriphenylphosphorane (PPh₃Br₂) as a cyclodehydration agent. This reagent enabled a one-pot synthesis of 1,3,4-oxadiazoles from hydrazides and benzoic acids, improving efficiency and reducing side reactions. Computational studies later validated the mechanism, proposing a diacylhydrazine intermediate that undergoes intramolecular cyclization. These developments laid the groundwork for synthesizing derivatives like benzoic acid, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis-, which leverages the reactivity of para-substituted benzoic acids to stabilize the oxadiazole core.
Position in Heterocyclic Chemistry
Within heterocyclic chemistry, 1,3,4-oxadiazoles occupy a niche as electron-deficient aromatic systems. Their resonance-stabilized structure allows for π-π stacking interactions, making them valuable in materials science for designing organic semiconductors and liquid crystals. The incorporation of benzoic acid groups at the 2 and 5 positions introduces additional hydrogen-bonding capacity, enabling applications in coordination polymers and metal-organic frameworks (MOFs).
The dual carboxylic acid functionalities in benzoic acid, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis- further enhance its utility as a ligand for transition metals. For instance, the compound can chelate metal ions through its oxadiazole nitrogen atoms and carboxylate oxygen atoms, forming stable complexes with tunable magnetic or catalytic properties. This bifunctional design bridges traditional heterocyclic chemistry with supramolecular engineering, positioning the compound as a versatile scaffold in multidisciplinary research.
Structure
3D Structure
Properties
CAS No. |
41259-89-6 |
|---|---|
Molecular Formula |
C16H10N2O5 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
4-[5-(4-carboxyphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C16H10N2O5/c19-15(20)11-5-1-9(2-6-11)13-17-18-14(23-13)10-3-7-12(8-4-10)16(21)22/h1-8H,(H,19,20)(H,21,22) |
InChI Key |
STSUEBBVKDPARU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoic acid derivatives with hydrazine to form hydrazides, which are then cyclized using dehydrating agents such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction conditions often require refluxing in an appropriate solvent, such as acetic acid or dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Functionalization via Coupling Reactions
The carboxylic acid groups enable further derivatization through coupling with amines, alcohols, or other nucleophiles. A notable example involves HATU-mediated amidation :
-
Reactants : Oxadiazole intermediate (1 equiv.), carboxylic acids (1.2 equiv.), HATU (0.3 equiv.), DIPEA (2 equiv.) in DCM .
-
Conditions : Room temperature, 3–5 hours.
Example Reaction: Amidation with Benzoic Acid
Cyclization and Ring-Opening Reactions
The oxadiazole ring participates in cycloadditions and ring-opening under specific conditions:
-
Cyclization with POCl₃ : Forms fused heterocycles (e.g., thiazolidinones) via reaction with thiourea derivatives .
-
Ring-Opening : Occurs in strong basic media (e.g., NaOH/MeOH), yielding diamino intermediates .
Table: Oxadiazole Ring Reactivity
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Cyclization with CS₂ | KOH, ethanol, reflux | Thiadiazole derivatives | 65–78% | |
| Ring-Opening Hydrolysis | NaOH (1M), methanol, 50°C | 4,4'-Diaminodiphenyl derivatives | 90% |
Stability and Decomposition
-
Thermal Stability : Decomposes above 250°C, with a melting point of 193–195°C .
-
Photostability : Resists UV degradation due to aromatic conjugation .
Key Research Findings
Scientific Research Applications
Materials Science
Liquid Crystals :
The compound has been studied for its potential use in liquid crystal applications. It exhibits behavior indicative of a biaxial nematic liquid crystal phase, which is critical for the development of advanced display technologies. Research indicates that compounds derived from 4,4'-(1,3,4-oxadiazole-2,5-diyl) exhibit stable mesophases suitable for liquid crystal displays (LCDs) .
Metal-Organic Frameworks (MOFs) :
Benzoic acid derivatives are explored as linkers in the synthesis of metal-organic frameworks. These frameworks have applications in gas storage and separation due to their high surface area and tunable porosity . The oxadiazole group enhances the stability and functionality of these MOFs.
Medicinal Chemistry
Antimicrobial Activity :
Compounds containing oxadiazole rings have been noted for their antimicrobial properties. Studies suggest that derivatives of benzoic acid with oxadiazole substituents can exhibit significant antibacterial and antifungal activities . This makes them potential candidates for developing new antimicrobial agents.
Cancer Research :
Recent investigations have focused on the role of oxadiazole-containing compounds in cancer therapy. The unique electronic properties of the oxadiazole ring can influence cellular interactions and may enhance the efficacy of chemotherapeutic agents .
Case Study 1: Liquid Crystal Displays
In a study examining the optical properties of liquid crystals derived from benzoic acid and oxadiazole derivatives, researchers found that these compounds demonstrated excellent thermal stability and unique optical textures suitable for LCD applications. The findings suggest that optimizing the molecular structure can lead to improved performance in commercial display technologies .
Case Study 2: Antimicrobial Agents
A series of benzoic acid derivatives were synthesized and tested against common bacterial strains. The results indicated that certain compounds exhibited potent antibacterial activity comparable to established antibiotics. This study highlights the potential for developing new therapeutic agents based on benzoic acid derivatives with oxadiazole structures .
Mechanism of Action
The mechanism of action of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid largely depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or coordination with metal ions. In materials science, its unique structure allows it to participate in the formation of stable, high-performance materials through covalent bonding and coordination chemistry.
Comparison with Similar Compounds
Research Findings and Implications
- Materials Science : The target compound’s rigidity and polarity make it ideal for high-performance polymers () and MOFs ().
- Pharmaceuticals : Pyridine-substituted oxadiazoles are monitored as impurities, highlighting the need for precise synthesis controls .
- Agrochemicals : Chlorinated derivatives () show promise in herbicide development, leveraging oxadiazole’s stability under environmental conditions.
Biological Activity
Benzoic acid, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis- (C16H10N2O5) is a compound that incorporates the 1,3,4-oxadiazole moiety, known for its diverse biological activities. This article delves into the synthesis, characterization, and biological activities of this compound, particularly focusing on its antimicrobial and anticancer properties.
Synthesis and Characterization
The synthesis of benzoic acid derivatives involving 1,3,4-oxadiazole typically involves the reaction of benzoic acid with hydrazine derivatives under specific conditions. For instance, a study reported the synthesis of various oxadiazole derivatives from 4-amino benzoic acid through cyclodehydration reactions. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .
Antimicrobial Activity
Research has shown that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A systematic review highlighted that derivatives of 1,3,4-oxadiazole demonstrated potent antibacterial activity against various strains of bacteria. Specifically:
- Antibacterial Effects : Compounds derived from the oxadiazole framework have been tested against Mycobacterium bovis and other pathogenic bacteria. Certain derivatives showed superior activity compared to standard antibiotics like amoxicillin .
- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis and fatty acid metabolism. For example, some derivatives act as inhibitors of enoyl-acyl carrier protein (ACP) reductase .
Anticancer Activity
The anticancer potential of benzoic acid derivatives has also been explored. Recent studies indicated that several oxadiazole-containing compounds exhibited cytotoxic effects against cancer cell lines:
- Cell Viability Reduction : In vitro studies demonstrated that specific oxadiazole derivatives reduced cell viability in HT-29 colon cancer cells by up to 73% at a concentration of 10 µM .
- Mechanism Insights : The anticancer effects are linked to apoptosis induction and cell cycle arrest at the G1 phase. Molecular docking studies have suggested interactions with enzymes involved in cancer metabolism .
Data Summary
Case Studies
- Antimicrobial Study : Dhumal et al. (2016) synthesized novel oxadiazole derivatives and evaluated their activity against Mycobacterium bovis. The most effective compounds were found to inhibit both active and dormant bacterial states significantly .
- Anticancer Evaluation : A study by Salama et al. (2020) synthesized a series of 2-amino-1,3,4-oxadiazole derivatives which were tested against Gram-positive bacteria and exhibited promising results in inhibiting lipoteicholic acid synthesis essential for bacterial virulence .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
